molecular formula C19H26ClN5O2S B11584197 6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11584197
M. Wt: 424.0 g/mol
InChI Key: HAWHARJGEKMQJY-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse biological activities. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-chloro-4-methoxyphenylhydrazinecarbothioamide. This intermediate is then cyclized with methyl isocyanate and dipropylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Rufinamide: An antiepileptic drug with a triazole ring.

Uniqueness

6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of a triazole and thiadiazine ring, along with its distinct substituents.

Properties

Molecular Formula

C19H26ClN5O2S

Molecular Weight

424.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H26ClN5O2S/c1-5-9-24(10-6-2)18(26)17-16(13-7-8-15(27-4)14(20)11-13)23-25-12(3)21-22-19(25)28-17/h7-8,11,16-17,23H,5-6,9-10H2,1-4H3

InChI Key

HAWHARJGEKMQJY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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